Ethyl 4-chloro-2,2-dimethylpent-4-enoate Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Brand Name: Vulcanchem
CAS No.: 118427-36-4
VCID: VC20748512
InChI: InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
SMILES: CCOC(=O)C(C)(C)CC(=C)Cl
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

CAS No.: 118427-36-4

VCID: VC20748512

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-2,2-dimethylpent-4-enoate - 118427-36-4

Description

What is Ethyl 4-chloro-2,2-dimethylpent-4-enoate?

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is an organic compound with the molecular formula C9H15ClO2C_9H_{15}ClO_2
and a molecular weight of 190.67 g/mol . It is also known under other names, such as 4-Chloro-2,2-dimethyl-4-pentenoic Acid Ethyl Ester . The compound is characterized by its unique structure, which includes a chloro group, an ethyl ester, and a pentenoate group .

IUPAC Name: ethyl 4-chloro-2,2-dimethylpent-4-enoate
CAS Number: 118427-36-4

Synthesis

While specific synthesis details are not available in the search results, the general synthesis of ethyl 2,2-dimethylpent-4-enoate (a related compound) involves reactions such as the reaction of allyl bromide with ethyl isobutyrate.

Safety Information

The search results provide limited safety information. The MSDS (Material Safety Data Sheet) can offer detailed information on the hazards, handling, and storage of Ethyl 4-chloro-2,2-dimethylpent-4-enoate .

Applications and Uses

The search results indicate that Ethyl 2,2-dimethylpent-4-enoate (a related compound) is of interest in organic synthesis for medicinal chemistry and materials science applications. It serves as a versatile building block for synthesizing complex molecules due to its ester and alkene functionalities.

CAS No. 118427-36-4
Product Name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
IUPAC Name ethyl 4-chloro-2,2-dimethylpent-4-enoate
Standard InChI InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
Standard InChIKey QVPAHMHJYDYAOS-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)CC(=C)Cl
Canonical SMILES CCOC(=O)C(C)(C)CC(=C)Cl
PubChem Compound 3653118
Last Modified Sep 14 2023

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